molecular formula C13H11Cl3N4O3S B11016586 2,2,2-trichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2,2,2-trichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11016586
M. Wt: 409.7 g/mol
InChI Key: BYTKBRKZHWMDNJ-UHFFFAOYSA-N
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Description

2,2,2-TRICHLORO-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C12H10Cl3N3O2S. This compound is known for its unique chemical structure, which includes a trichloroacetamide group and a sulfonylphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRICHLORO-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-methyl-2-pyrimidinylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRICHLORO-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloroacetamide group to a simpler amide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amide derivatives.

Scientific Research Applications

2,2,2-TRICHLORO-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-TRICHLORO-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonylphenyl group may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-{[(trichloroacetyl)amino]methyl}acetamide
  • 2,2,2-Trichloroacetamide
  • 2,2,2-Trichloroethyl chloroformate

Uniqueness

2,2,2-TRICHLORO-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a trichloroacetamide group and a sulfonylphenyl group, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H11Cl3N4O3S

Molecular Weight

409.7 g/mol

IUPAC Name

2,2,2-trichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H11Cl3N4O3S/c1-8-6-7-17-12(18-8)20-24(22,23)10-4-2-9(3-5-10)19-11(21)13(14,15)16/h2-7H,1H3,(H,19,21)(H,17,18,20)

InChI Key

BYTKBRKZHWMDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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